molecular formula C7H7BrN2 B1520155 2-Bromo-5-cyclopropylpyrazine CAS No. 1086382-78-6

2-Bromo-5-cyclopropylpyrazine

Cat. No. B1520155
CAS RN: 1086382-78-6
M. Wt: 199.05 g/mol
InChI Key: XYUKBHLOJYSASH-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropylpyrazine is an organic compound with the linear formula C7H7BrN2 . It is used as an important organic intermediate in various fields such as agrochemicals, pharmaceuticals, and dyestuff .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-cyclopropylpyrazine is represented by the formula C7H7BrN2 . The average mass of the molecule is 199.048 Da and the monoisotopic mass is 197.979248 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-cyclopropylpyrazine include a molecular weight of 199.04800 . The boiling point is 253.2±40.0 °C at 760 mmHg . The storage temperature is recommended to be between 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

  • A method for the synthesis of 5-trifluoromethylpyrazoles involves coupling hydrazonyl chlorides with 2-bromo-3,3,3-trifluoropropene (BTP), relevant for creating key intermediates of active agonists for sphingosine 1-phosphate receptor (Zeng et al., 2021).

Antiviral Activity

  • Derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 demonstrated inhibitory activity against retroviruses in cell culture, highlighting their potential in antiviral therapies (Hocková et al., 2003).

Biotransformation and Synthesis

  • Agrobacterium sp. DSM 6336 was used to convert 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a compound with potential in the synthesis of new antituberculous agents (Wieser et al., 1997).

Antifouling Activity

  • Brominated compounds derived from marine sponges, including compounds related to 2-bromo-5-cyclopropylpyrazine, exhibited potent antifouling effects, which could be used in marine biofouling prevention (Sjögren et al., 2004).

Corrosion Inhibition

  • Pyrazine derivatives, such as 2-aminopyrazine and 2-amino-5-bromopyrazine, have been investigated for their potential as corrosion inhibitors, offering insights into materials science and engineering (Saha et al., 2016).

Safety and Hazards

The safety data sheet for 2-Bromo-5-cyclopropylpyrazine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Pharmacokinetics

It is known that the compound should be stored at 2-8°c for optimal stability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-cyclopropylpyrazine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. As mentioned earlier, 2-Bromo-5-cyclopropylpyrazine should be stored at 2-8°C for optimal stability .

properties

IUPAC Name

2-bromo-5-cyclopropylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-4-9-6(3-10-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUKBHLOJYSASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671683
Record name 2-Bromo-5-cyclopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-cyclopropylpyrazine

CAS RN

1086382-78-6
Record name 2-Bromo-5-cyclopropylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086382-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-cyclopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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